molecular formula C16H15N3S B5668919 C.I. Direct Violet 3 CAS No. 6507-83-1

C.I. Direct Violet 3

Cat. No.: B5668919
CAS No.: 6507-83-1
M. Wt: 281.4 g/mol
InChI Key: RPRRBCWJGDNBAO-UHFFFAOYSA-N
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Description

C.I. Direct Violet 3 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a binding agent. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its bright and vibrant color.

Preparation Methods

The synthesis of C.I. Direct Violet 3 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions. Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity of the dye.

Chemical Reactions Analysis

C.I. Direct Violet 3 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dye into simpler aromatic amines.

    Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium dithionite for reduction, and various halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

C.I. Direct Violet 3 has a wide range of applications in scientific research:

    Chemistry: It is used as a pH indicator and in various analytical techniques.

    Biology: The dye is used in histological staining to visualize cellular components under a microscope.

    Medicine: It has applications in medical diagnostics, particularly in staining tissues and cells for examination.

    Industry: Beyond textiles, it is used in the paper and leather industries for coloring products.

Mechanism of Action

The mechanism by which C.I. Direct Violet 3 exerts its effects involves the interaction of its chromophore with the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere strongly. The molecular targets include the hydroxyl groups of cellulose fibers, which interact with the dye molecules to produce a stable coloration.

Comparison with Similar Compounds

C.I. Direct Violet 3 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. While all these dyes share a similar mechanism of action and application methods, this compound is unique due to its specific chromophore structure, which gives it a distinct violet color. Other similar compounds include C.I. Direct Red 80 and C.I. Direct Yellow 50, each with unique hues and applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-12-7-3-4-8-13(12)18-16-19-15(11-20-16)14-9-5-6-10-17-14/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRRBCWJGDNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024731
Record name N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6507-83-1, 333746-65-9
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, trisodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4'-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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